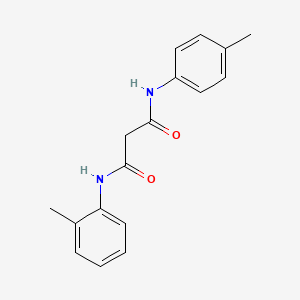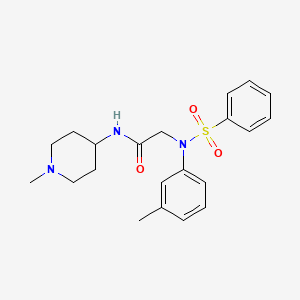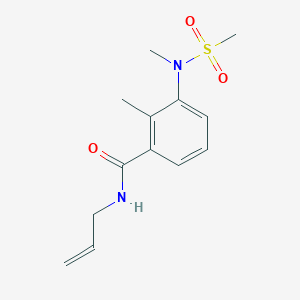![molecular formula C22H24N4O2 B4459466 3-[4-oxo-4-(4-phenylpiperazino)butyl]-4(3H)-quinazolinone](/img/structure/B4459466.png)
3-[4-oxo-4-(4-phenylpiperazino)butyl]-4(3H)-quinazolinone
Overview
Description
3-[4-oxo-4-(4-phenylpiperazino)butyl]-4(3H)-quinazolinone is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their broad range of biological activities, including antimicrobial, antimalarial, anticonvulsant, anticancer, and anti-inflammatory properties . This compound, in particular, has garnered interest due to its potential therapeutic applications and unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-oxo-4-(4-phenylpiperazino)butyl]-4(3H)-quinazolinone typically involves the condensation of an appropriate aniline derivative with an ortho-nitrile, carboxylic acid, or amide. One common method involves the reaction of 4-phenylpiperazine with 4-oxo-4-phenylbutyric acid under specific conditions to form the desired quinazolinone derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-[4-oxo-4-(4-phenylpiperazino)butyl]-4(3H)-quinazolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinazoline derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the reagents used.
Scientific Research Applications
3-[4-oxo-4-(4-phenylpiperazino)butyl]-4(3H)-quinazolinone has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial and antimalarial properties.
Medicine: Investigated for its potential as an anticancer and anticonvulsant agent.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-[4-oxo-4-(4-phenylpiperazino)butyl]-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as dihydrofolate reductase and kinases, which play crucial roles in cellular processes. By inhibiting these enzymes, the compound can exert its antimicrobial, anticancer, and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- Quinazolin-2(1H)-one
- Quinazolin-4(3H)-one
- 2,4-pyrimidinedione
Comparison
Compared to other quinazolinone derivatives, 3-[4-oxo-4-(4-phenylpiperazino)butyl]-4(3H)-quinazolinone is unique due to the presence of the phenylpiperazine moiety, which enhances its biological activity and specificity. This structural feature distinguishes it from other similar compounds and contributes to its diverse therapeutic potential .
Properties
IUPAC Name |
3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c27-21(25-15-13-24(14-16-25)18-7-2-1-3-8-18)11-6-12-26-17-23-20-10-5-4-9-19(20)22(26)28/h1-5,7-10,17H,6,11-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVAQCDJQRTYIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCCN3C=NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(3,4-Dimethoxyphenyl)-1,2-oxazol-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B4459384.png)
![7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-phenyl-2H-chromen-2-one](/img/structure/B4459391.png)
![3-methyl-6-[4-(3,4,5-trimethoxybenzoyl)-1-piperazinyl]pyridazine](/img/structure/B4459396.png)

![3,4-dimethyl-N-(2-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B4459401.png)

![2-Ethyl-7-methyl-6-[2-(4-methylpiperazin-1-yl)pyrimidin-4-yl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4459429.png)
![2-[(3-chloro-4-methylphenyl)(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)butanamide](/img/structure/B4459430.png)
![2-METHYL-N-{2-[4-(2-PYRIMIDINYL)PIPERAZINO]ETHYL}PROPANAMIDE](/img/structure/B4459434.png)
![[5-(3-Hydroxyphenyl)-1,2-oxazol-3-yl]-morpholin-4-ylmethanone](/img/structure/B4459443.png)

![N-(2,3-dimethylphenyl)-N'-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)urea](/img/structure/B4459450.png)

![7-(4-chlorophenyl)-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4459478.png)
